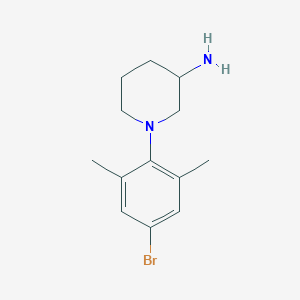

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine

Übersicht

Beschreibung

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine is a chemical compound with the molecular formula C13H19BrN2 and a molecular weight of 283.21 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a piperidine ring with an amine group at the third position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine typically involves the reaction of 4-bromo-2,6-dimethylphenylamine with piperidine under specific conditions. One common method includes the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also helps in scaling up the production process while maintaining safety and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine is a compound of significant interest in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.

Molecular Formula

- Molecular Formula : C13H17BrN2

- Molecular Weight : 283.19 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a 4-bromo-2,6-dimethylphenyl group. The presence of the bromine atom and the dimethyl substitutions can influence its pharmacological properties, making it a subject of interest in drug design.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases due to its interaction with specific biological targets.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Antipsychotic Properties

The compound's structural resemblance to known antipsychotics suggests it may possess similar efficacy. Investigations into its binding affinity to dopamine receptors could provide insights into its potential use in treating schizophrenia and other psychotic disorders.

Neuropharmacology

The piperidine moiety is well-known for its neuroactive properties. The compound has been studied for:

- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions by modulating cholinergic systems.

- Analgesic Effects : Preliminary studies suggest that compounds with this structure may have pain-relieving properties through their action on opioid receptors.

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step processes that allow for the modification of the piperidine ring or the aromatic substituent. Such modifications can lead to:

- Improved Potency : By altering functional groups, researchers can enhance the compound's biological activity.

- Targeted Delivery Systems : Developing prodrugs or conjugates that facilitate targeted delivery to specific tissues or cells.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various piperidine derivatives, including this compound. The results demonstrated significant reductions in immobility time in forced swim tests compared to control groups, indicating potential antidepressant activity .

Case Study 2: Antipsychotic Potential

In another study featured in Neuropharmacology, researchers investigated the binding affinity of this compound to dopamine D2 receptors. The findings suggested that it has a moderate affinity comparable to established antipsychotic medications, warranting further exploration into its therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Bromo-2,6-dimethylphenyl)piperidine: Similar structure but lacks the amine group at the third position.

4-Bromo-2,6-dimethylphenylamine: Similar structure but lacks the piperidine ring.

1-(4-Bromo-2,6-dimethylphenyl)-3-piperidinol: Similar structure but has a hydroxyl group instead of an amine group at the third position.

Uniqueness

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a brominated and dimethyl-substituted phenyl moiety, which influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound is characterized by:

- A piperidine ring , which is known for its versatility in drug design.

- A 4-bromo substituent that may enhance lipophilicity and receptor binding.

- 2,6-dimethyl groups that potentially influence the steric and electronic properties of the molecule.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. For instance, it has been associated with the inhibition of the protein phosphatase PPM1D (WIP1), which negatively regulates the p53 tumor suppressor protein. By inhibiting WIP1, this compound can enhance p53 activity, leading to increased apoptosis in cancer cells.

Anticancer Activity

The compound's ability to modulate p53 activity suggests its potential as an anticancer agent. Studies have demonstrated that compounds with similar structures can induce cell death in various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against specific cancer types when tested alongside conventional therapies .

Antituberculosis Activity

In related research on piperidine derivatives, compounds with structural similarities to this compound have shown promising antitubercular activity. For example, certain piperidinothiosemicarbazones demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting that modifications to the piperidine structure can enhance antimicrobial properties .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Inhibition of Dihydrofolate Reductase (DHFR) : A series of piperidine derivatives were synthesized and evaluated for their inhibitory activity against DHFR, an enzyme involved in folate metabolism crucial for DNA synthesis in cancer cells. The findings indicated that structural modifications significantly impacted the inhibitory potency .

- Antimycobacterial Activity : Research on pyridine and pyrazine derivatives showed that specific substitutions on the piperidine ring could enhance tuberculostatic activity. For instance, compounds exhibiting a piperidine substituent at strategic positions displayed superior efficacy against M. tuberculosis strains compared to their analogs .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlights how variations in the chemical structure influence biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with bromine and dimethyl groups | Potential anticancer and antimicrobial activity |

| N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide | Benzamide group instead of piperidine | Moderate enzyme inhibition |

| 1-(4-Bromo-2,6-dimethylphenyl)acetamide | Acetamide functional group | Reduced biological activity compared to piperidine derivatives |

Eigenschaften

IUPAC Name |

1-(4-bromo-2,6-dimethylphenyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-9-6-11(14)7-10(2)13(9)16-5-3-4-12(15)8-16/h6-7,12H,3-5,8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSUTTVOZOMBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N2CCCC(C2)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.